{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid
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Overview
Description
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and an ethylideneamino group attached to an oxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives to form the phenyldiazenyl intermediate. This intermediate is then reacted with an appropriate aldehyde to form the ethylideneamino derivative. Finally, the ethylideneamino derivative is coupled with oxyacetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Uniqueness
{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84904-36-9 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[1-(2-phenyldiazenylphenyl)ethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C16H15N3O3/c1-12(19-22-11-16(20)21)14-9-5-6-10-15(14)18-17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
ICQUUKIWHJYIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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